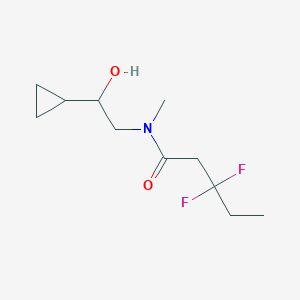![molecular formula C16H18Cl2N2O3 B7358847 3-[[1-[2-(3,5-Dichlorophenyl)acetyl]pyrrolidin-3-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B7358847.png)
3-[[1-[2-(3,5-Dichlorophenyl)acetyl]pyrrolidin-3-yl]methyl]-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[1-[2-(3,5-Dichlorophenyl)acetyl]pyrrolidin-3-yl]methyl]-1,3-oxazolidin-2-one, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Wirkmechanismus
3-[[1-[2-(3,5-Dichlorophenyl)acetyl]pyrrolidin-3-yl]methyl]-1,3-oxazolidin-2-one is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, this compound blocks the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good bioavailability and a long half-life. This compound is well-tolerated in animal models and has shown minimal toxicity. In addition, this compound has been shown to penetrate the blood-brain barrier, which is important for the treatment of brain tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[[1-[2-(3,5-Dichlorophenyl)acetyl]pyrrolidin-3-yl]methyl]-1,3-oxazolidin-2-one is its potent anti-tumor activity, which makes it a promising candidate for the treatment of various types of cancer. In addition, this compound has been shown to enhance the efficacy of other anti-cancer agents, which could lead to more effective combination therapies.
One of the limitations of this compound is that it is still in the early stages of clinical development, and its safety and efficacy in humans are not yet fully understood. In addition, the cost of producing this compound may be a limiting factor for its widespread use in clinical practice.
Zukünftige Richtungen
There are several potential future directions for the development of 3-[[1-[2-(3,5-Dichlorophenyl)acetyl]pyrrolidin-3-yl]methyl]-1,3-oxazolidin-2-one. One area of focus is the optimization of dosing regimens and combination therapies to maximize its anti-tumor activity. Another area of interest is the evaluation of this compound in combination with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway. Finally, there is a need for further research to understand the mechanisms of resistance to this compound and to develop strategies to overcome this resistance.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its selective inhibition of BTK makes it a promising candidate for the treatment of various types of cancer. However, further research is needed to fully understand its safety and efficacy in humans and to optimize its use in clinical practice.
Synthesemethoden
The synthesis of 3-[[1-[2-(3,5-Dichlorophenyl)acetyl]pyrrolidin-3-yl]methyl]-1,3-oxazolidin-2-one involves a multi-step process that starts with the reaction between 3,5-dichlorophenylacetic acid and pyrrolidine to form the intermediate 2-(3,5-dichlorophenyl)acetylpyrrolidine. This intermediate is then reacted with 1,3-oxazolidin-2-one in the presence of a suitable catalyst to produce the final product this compound.
Wissenschaftliche Forschungsanwendungen
3-[[1-[2-(3,5-Dichlorophenyl)acetyl]pyrrolidin-3-yl]methyl]-1,3-oxazolidin-2-one has been extensively studied in preclinical models of cancer and has shown potent anti-tumor activity. This compound has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and solid tumors. In addition, this compound has also been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and immunotherapy.
Eigenschaften
IUPAC Name |
3-[[1-[2-(3,5-dichlorophenyl)acetyl]pyrrolidin-3-yl]methyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O3/c17-13-5-12(6-14(18)8-13)7-15(21)19-2-1-11(9-19)10-20-3-4-23-16(20)22/h5-6,8,11H,1-4,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHAFZHDMJAWDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN2CCOC2=O)C(=O)CC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-chloro-3-methylphenyl)ethyl]-2-(ethylamino)-1,3-thiazole-4-carboxamide](/img/structure/B7358788.png)
![[2-Fluoro-5-(trifluoromethyl)phenyl]-[2-methyl-2-(2-methylpropyl)pyrrolidin-1-yl]methanone](/img/structure/B7358789.png)
![2-(4-Tert-butyl-1,3-thiazole-5-carbonyl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B7358802.png)
![2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carbonyl)-7-oxa-2,5-diazaspiro[3.5]nonan-6-one](/img/structure/B7358804.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[(3-nitrophenyl)carbamoylamino]acetamide](/img/structure/B7358809.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-[(3-nitrophenyl)carbamoylamino]acetamide](/img/structure/B7358813.png)

![5-Iodo-2-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]pyridazin-3-one](/img/structure/B7358817.png)

![propyl 4-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B7358831.png)
![3-[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B7358837.png)
![N-(benzylcarbamoyl)-3-[4-(sulfamoylamino)piperidin-1-yl]propanamide](/img/structure/B7358838.png)
![3-methoxy-N-[4-(3-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7358842.png)